Cas no 1016534-59-0 (2-Chloro-5-(methoxymethyl)pyridine)
2-Chloro-5-(methoxymethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-(methoxymethyl)-Pyridine
- 2-Chloro-5-(methoxymethyl)pyridine
- 2-Chloro-5-methoxymethylpyridine
- 2-Chloro-5-methoxymethyl-pyridine
- AG-C-76021
- AM90427
- CTK7B2750
- MolPort-004-318-377
- RP22145
- 1016534-59-0
- DTXSID40597368
- CS-0308112
- AKOS000155055
- Pyridine, 2-chloro-5-(methoxymethyl)-
- VVRPVKDXGLLBDP-UHFFFAOYSA-N
- SCHEMBL1145938
- DB-058633
- SB54678
- EN300-108092
-
- MDL: MFCD09802660
- Inchi: 1S/C7H8ClNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
- InChI Key: VVRPVKDXGLLBDP-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)COC
Computed Properties
- Exact Mass: 157.0294416g/mol
- Monoisotopic Mass: 157.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.177
- Boiling Point: 217 ºC
- Flash Point: 85 ºC
2-Chloro-5-(methoxymethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172571-1g |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 95% | 1g |
$533 | 2021-08-05 | |
| Chemenu | CM172571-1g |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 95%+ | 1g |
$516 | 2023-01-05 | |
| Alichem | A029188680-1g |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 95% | 1g |
$473.80 | 2023-09-04 | |
| eNovation Chemicals LLC | Y0986995-5g |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 95% | 5g |
$1210 | 2024-08-02 | |
| eNovation Chemicals LLC | D147012-100mg |
2-Chloro-5-methoxymethyl-pyridine |
1016534-59-0 | 95% | 100mg |
$390 | 2024-08-03 | |
| eNovation Chemicals LLC | D147012-1g |
2-Chloro-5-methoxymethyl-pyridine |
1016534-59-0 | 95% | 1g |
$495 | 2024-08-03 | |
| TRC | C597445-25mg |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C597445-50mg |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C597445-250mg |
2-Chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 250mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-108092-0.05g |
2-chloro-5-(methoxymethyl)pyridine |
1016534-59-0 | 95% | 0.05g |
$136.0 | 2023-10-28 |
2-Chloro-5-(methoxymethyl)pyridine Suppliers
2-Chloro-5-(methoxymethyl)pyridine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Chloro-5-(methoxymethyl)pyridine
Professional Introduction to 2-Chloro-5-(methoxymethyl)pyridine (CAS No. 1016534-59-0)
2-Chloro-5-(methoxymethyl)pyridine, identified by the chemical compound code CAS No. 1016534-59-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a pyridine core with chloro and methoxymethyl substituents, has garnered attention due to its versatile reactivity and potential applications in the synthesis of various biologically active molecules.
The structural attributes of 2-Chloro-5-(methoxymethyl)pyridine make it a valuable building block for medicinal chemists. The presence of a chloro group at the 2-position enhances its electrophilicity, facilitating nucleophilic substitution reactions, while the methoxymethyl group at the 5-position introduces a unique functional handle for further derivatization. These features enable the compound to participate in a wide array of synthetic transformations, making it indispensable in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards pyridine derivatives due to their demonstrated efficacy in treating various diseases. Among these derivatives, compounds with chloro and methoxymethyl substituents have shown promise in targeting enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. The synthesis of such derivatives often relies on intermediates like 2-Chloro-5-(methoxymethyl)pyridine, which serve as critical precursors in multi-step synthetic routes.
One of the most compelling applications of 2-Chloro-5-(methoxymethyl)pyridine is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with chronic diseases such as cancer. By designing inhibitors that specifically target these kinases, researchers aim to modulate cellular processes and alleviate disease symptoms. The pyridine scaffold provides a suitable platform for designing such inhibitors, and modifications like chloro and methoxymethyl groups enhance binding affinity and selectivity.
Recent advancements in computational chemistry have further highlighted the importance of 2-Chloro-5-(methoxymethyl)pyridine as a key intermediate. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug candidates designed to interact with protein targets. The ability to predictably modify its structure allows for the optimization of pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. These computational insights have accelerated the discovery process, enabling faster development of novel therapeutics.
The role of 2-Chloro-5-(methoxymethyl)pyridine extends beyond kinase inhibitors. It has also been explored in the synthesis of antiviral agents, where its structural features contribute to inhibiting viral replication by targeting essential viral enzymes. The versatility of this compound underscores its importance as a synthetic intermediate, capable of being tailored to meet diverse pharmacological needs.
In conclusion, 2-Chloro-5-(methoxymethyl)pyridine (CAS No. 1016534-59-0) represents a cornerstone in modern medicinal chemistry. Its unique structural attributes and reactivity make it an invaluable tool for synthesizing biologically active molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, its significance in drug discovery is expected to grow further, solidifying its place as a cornerstone of pharmaceutical innovation.
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